molecular formula C7H10O2 B152928 Methyl sorbate CAS No. 689-89-4

Methyl sorbate

Cat. No. B152928
CAS RN: 689-89-4
M. Wt: 126.15 g/mol
InChI Key: KWKVAGQCDSHWFK-VNKDHWASSA-N
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Description

Methyl sorbate (MS) is a diene-based compound that has been the subject of various studies due to its interesting chemical properties and potential applications in polymer synthesis. It is an ester that can undergo polymerization and other chemical reactions to form different products with unique properties.

Synthesis Analysis

The anionic polymerization of methyl sorbate has been successfully initiated by N-heterocyclic carbene (NHC) in the presence of a bulky aluminum Lewis acid, leading to the formation of a diene-based cyclic polymer with a number-average molecular weight (Mn) of 3.5 × 10^3 and a conversion rate of 93% . The polymerization process was influenced by the solvent and the presence of additives, with quantitative monomer consumption observed in the presence of methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), resulting in a poly(MS) with a 1,4-trans structure and high diastereoselectivity .

Molecular Structure Analysis

Conformational energy calculations have been performed on chains of poly(methyl sorbate) with different configurations, and the results were compared with NMR and X-ray data. Two kinds of poly(methyl sorbate) with prevailingly erythro and threo configurations have been synthesized, each with distinct chain axes and minimum energy conformations . The microstructure of poly(methyl sorbate) varies according to the catalytic system employed, with erythro- and threo-structures being assigned based on spectroscopic analysis .

Chemical Reactions Analysis

Methyl sorbate has been used in various chemical reactions, including oxidation and Diels-Alder reactions. When treated with monoperphthalic acid, methyl sorbate yields methyl trans-4, 5-epoxy-trans-2-hexenoate, as confirmed by NMR spectroscopy . The acyl nitroso Diels-Alder (ANDA) reaction of sorbate esters has been studied, with methyl sorbate being used in the efficient synthesis of 5-methylornithine . Additionally, methyl sorbate has been utilized as an achiral precursor in the formal syntheses of N-trifluoroacetyl-L-acosamine and N-trifluoroacetyl-L-daunosamine .

Physical and Chemical Properties Analysis

The permeability of sorbic acid and potassium sorbate through an edible film composed of methylcellulose and palmitic acid has been evaluated, showing that permeability is affected by water activity (aw) and pH . The hydrogenation of methyl sorbate using the catalyst K3[Co(CN)5H] has been studied, with the product distribution being influenced by the presence of micelles and phase transfer solutions . Reactions between potassium sorbate and sodium nitrite in meat products have been investigated, highlighting the need for caution when using nitrites and sorbates together .

Scientific Research Applications

  • Antimicrobial Preservative in Pharmaceuticals

    • Methyl sorbate, like other parabens, can be used as an antimicrobial preservative in pharmaceutical products . It is effective against a broad spectrum of microorganisms, including bacteria, yeasts, fungi, and molds .
    • The antimicrobial efficacy of these preservatives is influenced by factors such as pH and the presence of other ingredients . They are often used in combination with other preservatives to enhance their antimicrobial activity .
  • Food Preservative

    • Sorbic acid and its salts, which are closely related to methyl sorbate, are widely used as food additives . They are effective in preventing the growth of molds, yeasts, and many bacteria in foods .
    • The European Food Safety Authority (EFSA) has conducted a scientific re-evaluation of these substances and concluded that they are safe at the current levels of intake .
  • Wine Preservation

    • Sorbic acid and its salts, which are closely related to methyl sorbate, are commonly used in wines . They prevent the yeast from reproducing, thus stopping the fermentation process . This is particularly useful for sweet wines that have residual sugar .
  • Cheese Preservation

    • Sorbic acid and its salts are also used in cheeses . They inhibit the growth of molds and yeasts, thus extending the shelf life of the product .
  • Fruit Juice Preservation

    • Sorbic acid and its salts are used in fruit juices . They inhibit the growth of molds, yeasts, and bacteria, thus maintaining the quality and safety of the product .
  • Meat and Fish Preservation

    • Sorbic acid and its salts are used in meat and fish products . They inhibit the growth of spoilage and pathogenic microorganisms, thus extending the shelf life of the product .
  • Pharmaceutical Applications

    • Methyl sorbate, like other parabens, can be used as an antimicrobial preservative in pharmaceutical products . It is effective against a broad spectrum of microorganisms, including bacteria, yeasts, fungi, and molds . The antimicrobial efficacy of these preservatives is influenced by factors such as pH and the presence of other ingredients . They are often used in combination with other preservatives to enhance their antimicrobial activity .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Methyl sorbate . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Deep Eutectic Solvents (DESs) have been used in the synthesis of Methyl sorbate, and they have shown potential for future applications in materials synthesis, as solvents for volatile organic compounds, as ingredients in pharmaceutical formulations, and as active solvents and cosolvents in organic synthesis .

properties

IUPAC Name

methyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVAGQCDSHWFK-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30813-48-0
Record name 2,4-Hexadienoic acid, methyl ester, (2E,4E)-, homopolymer
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DSSTOX Substance ID

DTXSID30862370
Record name Methyl (E,E)-sorbate
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Molecular Weight

126.15 g/mol
Source PubChem
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Physical Description

Liquid, colourless to light yellow liquid; fruity, sweet, anise aroma
Record name Methyl sorbate
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Record name Methyl sorbate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/
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Boiling Point

180.00 °C. @ 760.00 mm Hg
Record name Methyl sorbate
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Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name Methyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.933-0.938
Record name Methyl sorbate
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Product Name

Methyl sorbate

CAS RN

689-89-4, 1515-80-6
Record name Methyl sorbate
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Record name Methyl sorbate
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Record name Methyl hexa-2,4-dienoate
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Record name 2,4-Hexadienoic acid, methyl ester, (2E,4E)-
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Record name Methyl (E,E)-sorbate
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Record name Methyl (E,E)-hexa-2,4-dienoate
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Record name METHYL SORBATE
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Record name Methyl sorbate
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Melting Point

5 °C
Record name Methyl sorbate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of sorbic acid (1.12 g, 10 mmol) in dry methanol (50 mL) was added dropwise a solution of trimethylsilyl chloride (2M, 12 mL) in CH2Cl2. After stirring for 16 hours, the mixture was concentrated under reduced pressure to give a pale yellow oil that was purified by flash chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.23 g, 99%) as a colourless oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
826
Citations
Y Hosoi, A Takasu, S Matsuoka… - Journal of the American …, 2017 - ACS Publications
… by the anionic polymerization of methyl sorbate (MS) by an N-heterocyclic carbene (NHC) in the presence of a bulky aluminum Lewis acid. We first polymerized methyl sorbate (MS) …
Number of citations: 69 pubs.acs.org
P Kukula, L Červený - Applied Catalysis A: General, 1999 - Elsevier
… This work involves the possibility of preparation of methyl trans-2-hexenoate by a selective catalytic hydrogenation of methyl sorbate. Methyl trans-2-hexenoate is an important …
Number of citations: 22 www.sciencedirect.com
M Farina, M Grassi, G Di Silvestro, L Zetta - European polymer journal, 1985 - Elsevier
… of methyl sorbate produces polymers of different microstructures according to the catalytic system employed. An examination of the ir, ~H- and ~3C-NMR spectra, [or poly(methyl sorbate…
Number of citations: 12 www.sciencedirect.com
DH Wheeler - Journal of the American Chemical Society, 1948 - ACS Publications
The structure of the dimer of methyl sórbate, the simplest of the conjugated diene esters, has been ofinterest as a model whereby structures of some probability might be assigned tothe …
Number of citations: 15 pubs.acs.org
EN Frankel, JP Friedrich, TR Bessler… - Journal of the …, 1980 - Wiley Online Library
… as a stereoselective catalyst for the hydrogenation of methyl sorbate to cis-3-hexenoate. This … recycled from 2 (11) to 10 times with methyl sorbate (Friedrich et al., unpublished results). …
Number of citations: 16 aocs.onlinelibrary.wiley.com
CU Pittman Jr, BT Kim, WM Douglas - The Journal of Organic …, 1975 - ACS Publications
The reaction of a swollen 1% divinylbenzene cross-linked polystyrene with hexacarbonylchromium gave poly-mer-anchored tricarbonylchromium moieties 6 bonded to the polymer’s …
Number of citations: 61 pubs.acs.org
Y Qi, J Xu, Z Zeng, W Xue, Z Zhu - Industrial & Engineering …, 2022 - ACS Publications
… −5) methyl sorbate is broadly used in organic synthesis. Meanwhile, methyl sorbate might be a … consisting of ChCl and PTSA are utilized as catalysts in the production of methyl sorbate. …
Number of citations: 1 pubs.acs.org
LA Ferreira, JT Silva, RG Alves, KCB Oliveira… - Applied Catalysis A …, 2021 - Elsevier
… Herein we investigate the cross metathesis (CM) of the renewable cross partners estragole and methyl sorbate (MeSo) to produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate. By the …
Number of citations: 3 www.sciencedirect.com
C Saotome, M Ono, H Akita - Tetrahedron: Asymmetry, 2000 - Elsevier
… We wish to report formal total syntheses of d-ristosamine 1, l-acosamine 2, d-acosamine 2, and l-daunosamine 4, starting from an achiral precursor, methyl sorbate, and employing …
Number of citations: 31 www.sciencedirect.com
O Korver, TL Kwa, C Boelhouwer - Tetrahedron, 1966 - Elsevier
… press.) the Diels-Alder reaction between methyl sorbate and styrene … methyl sorbate and styrene. The others did not contain a phenyl group and are probably dimers of methyl sorbate. …
Number of citations: 10 www.sciencedirect.com

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